molecular formula C7H8N2O2 B1492074 5,6-Dimethylpyridazine-4-carboxylic acid CAS No. 2092280-52-7

5,6-Dimethylpyridazine-4-carboxylic acid

Cat. No.: B1492074
CAS No.: 2092280-52-7
M. Wt: 152.15 g/mol
InChI Key: MXUIKDPQVYBUOR-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring—a six-membered aromatic structure with two adjacent nitrogen atoms—substituted with methyl groups at positions 5 and 6 and a carboxylic acid group at position 2.

Properties

IUPAC Name

5,6-dimethylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-5(2)9-8-3-6(4)7(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUIKDPQVYBUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethylpyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with two methyl groups at positions 5 and 6 and a carboxylic acid group at position 4. Its molecular formula is C7H8N2O2C_7H_8N_2O_2, and it has a molecular weight of approximately 152.15 g/mol.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit anticancer activity . The compound has been explored for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with specific molecular targets. For instance, studies have shown that related compounds can inhibit certain kinases involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It may act by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory pathways that contribute to chronic diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group enhances its binding affinity to target proteins, making it a potential candidate for drug development aimed at treating inflammatory diseases and cancers.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various pyridazine derivatives, this compound was found to significantly reduce the viability of cancer cell lines. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. The results indicated that treatment with the compound led to a marked reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation; apoptosis
Anti-inflammatoryInhibition of cytokine production
Enzyme InhibitionInteraction with specific enzymes

Comparison with Similar Compounds

3,6-Dichloro-4-pyridazinecarboxylic Acid

  • Structure : Chlorine substituents at positions 3 and 6, carboxylic acid at position 3.
  • Synthesis : Synthesized from citraconic anhydride and hydrazine dihydrochloride, with a yield of 52% and purity >98% after oxidation using nitric acid-chlorate liquor .
  • Key Differences : Chlorine atoms increase electronegativity and may enhance reactivity in nucleophilic substitutions compared to methyl groups. The absence of methyl groups reduces steric hindrance.

3-Chloro-5,6-Dimethylpyridazine-4-carboxylic Acid

  • Structure : Chlorine at position 3, methyl groups at 5 and 6, carboxylic acid at 4.

2,6-Dihydroxypyrimidine-4-carboxylic Acid

  • Structure : Hydroxyl groups at positions 2 and 6, carboxylic acid at 4 on a pyrimidine ring (nitrogens at positions 1 and 3).
  • Key Differences : The pyrimidine ring differs in nitrogen arrangement, which affects aromaticity and hydrogen-bonding capacity. Hydroxyl groups increase acidity and polarity compared to methyl substituents .

Pyrimidine-4-carboxylic Acid

  • Structure : Unsubstituted pyrimidine ring with a carboxylic acid at position 4.
  • Relevance: Serves as a baseline for evaluating the impact of substituents.

Physicochemical and Functional Properties

  • Acidity : The carboxylic acid group dominates acidity, but substituents modulate pKa. For example, electron-withdrawing chlorine in 3,6-dichloro-4-pyridazinecarboxylic acid increases acidity compared to methyl groups .
  • Solubility : Methyl groups in this compound enhance lipophilicity, reducing water solubility relative to hydroxylated analogs like 2,6-dihydroxypyrimidine-4-carboxylic acid .
  • Stability : Chlorinated derivatives (e.g., 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid) may exhibit greater stability under acidic conditions due to reduced nucleophilic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethylpyridazine-4-carboxylic acid
Reactant of Route 2
5,6-Dimethylpyridazine-4-carboxylic acid

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